4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid
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Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(5-Fluoro-2-methoxyphenyl)benzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Reduction: 4-(5-Fluoro-2-methoxyphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones or other oxidized products.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)benzoic acid
- 4-(5-Fluoro-2-methoxyphenyl)-2-aminobenzoic acid
- 4-(5-Fluoro-2-methoxyphenyl)-2-hydroxybenzoic acid
Uniqueness
4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(6-8)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNPOIMMZJJNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690222 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-57-7 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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